4-クロロ-3-ヒドロキシ安息香酸エチル

概要

説明

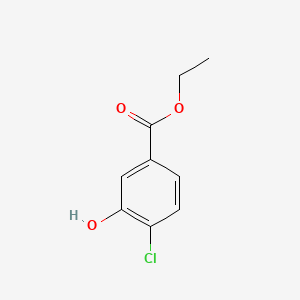

Ethyl 4-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

Ethyl 4-chloro-3-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.

作用機序

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-chloro-3-hydroxybenzoate are currently unknown . More research is needed to understand the downstream effects of this compound on cellular processes.

Pharmacokinetics

. The impact of these properties on the bioavailability of the compound is currently unknown.

Action Environment

. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Ethyl 4-chloro-3-hydroxybenzoate.

Safety and Hazards

生化学分析

Biochemical Properties

It has been reported that this compound can be transformed into Ethyl 4-Chloro-3-hydroxybutyrate by a recombinant Escherichia coli containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) . This suggests that Ethyl 4-chloro-3-hydroxybenzoate may interact with certain enzymes and other biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-chloro-3-hydroxybenzoate is not well-defined. It is known that the compound can be involved in the bioreduction process, transforming COBE into ®-CHBE

Metabolic Pathways

The metabolic pathways involving Ethyl 4-chloro-3-hydroxybenzoate are not well-characterized. It is known that the compound can be involved in the bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-hydroxybenzoate can be synthesized through the esterification of 4-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ethyl 4-chloro-3-hydroxybenzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to minimize by-products and maximize the efficiency of the reaction.

化学反応の分析

Types of Reactions

Ethyl 4-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-hydroxybenzoic acid and ethanol.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Ester Hydrolysis: 4-chloro-3-hydroxybenzoic acid and ethanol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

類似化合物との比較

Ethyl 4-chloro-3-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 3-chloro-4-hydroxybenzoate: Similar structure but with different substitution pattern.

Methyl 4-chloro-3-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

4-chloro-3-hydroxybenzoic acid: The non-esterified form of the compound.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.

特性

IUPAC Name |

ethyl 4-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFISJNBRAOSYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)

![N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B569720.png)